molecular formula C24H38O4 B1139592 3beta,6beta-Dihydroxychol-4-en-24-oic Acid CAS No. 106460-50-8

3beta,6beta-Dihydroxychol-4-en-24-oic Acid

Cat. No.: B1139592
CAS No.: 106460-50-8
M. Wt: 390.56
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3beta,6beta-Dihydroxychol-4-en-24-oic Acid typically involves the hydroxylation of chol-4-en-24-oic acid at the 3beta and 6beta positions. This can be achieved through various chemical reactions, including catalytic hydrogenation and selective oxidation. The reaction conditions often require specific catalysts and controlled environments to ensure the selective addition of hydroxyl groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3beta,6beta-Dihydroxychol-4-en-24-oic Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3beta,6beta-Dihydroxychol-4-en-24-oic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3beta,6beta-Dihydroxychol-4-en-24-oic Acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3beta,6beta-Dihydroxychol-4-en-24-oic Acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Biological Activity

3beta,6beta-Dihydroxychol-4-en-24-oic acid, also known as an oxysterol derivative, is a compound that has garnered attention in recent years due to its potential biological activities and implications in various health conditions. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and relevance in disease contexts.

This compound is a sterol derivative characterized by two hydroxyl groups at the 3 and 6 positions and a double bond between carbons 4 and 5. Its molecular formula is C27H46O3C_{27}H_{46}O_3, and it plays a role in cholesterol metabolism and bile acid synthesis.

The biological activity of this compound has been studied primarily through its interaction with various cellular pathways:

  • Cholesterol Metabolism : This compound is involved in the metabolism of cholesterol and may influence the synthesis of bile acids. It has been shown to act as an intermediate in the acidic pathway of bile acid biosynthesis, particularly through its conversion to other bioactive metabolites .
  • Cellular Signaling : Research indicates that oxysterols like this compound can modulate cellular signaling pathways, including those related to inflammation and cell proliferation. This modulation can have downstream effects on various physiological processes .

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits anti-inflammatory properties. It has been implicated in reducing the expression of pro-inflammatory cytokines in certain cell types, suggesting a potential therapeutic role in inflammatory diseases .

Role in Metabolic Disorders

This compound has been linked to metabolic disorders such as Niemann-Pick disease and lysosomal storage diseases. Elevated levels of intermediates like 3beta,5alpha,6beta-triol and its derivatives have been observed in patients with these conditions, indicating a disrupted cholesterol metabolism pathway .

Case Studies

  • Niemann-Pick Disease : In a study involving plasma samples from patients with Niemann-Pick disease type C, elevated levels of 3beta,5alpha,6beta-triol were found. This triol is a precursor to this compound, suggesting that disruptions in cholesterol metabolism contribute to the disease's pathology .
  • Lysosomal Acid Lipase Deficiency : Another study reported increased concentrations of oxysterols including this compound in patients with lysosomal acid lipase deficiency. These findings highlight the compound's potential as a biomarker for diagnosing metabolic disorders related to cholesterol metabolism .

Data Table: Biological Activities of this compound

ActivityMechanism/EffectReference
Anti-inflammatoryReduces pro-inflammatory cytokines
Cholesterol metabolismIntermediate in bile acid synthesis
Impact on Niemann-Pick DiseaseElevated levels correlate with disease severity
Lysosomal storage disordersBiomarker for diagnosis

Future Directions

Further research is needed to fully elucidate the biochemical pathways involving this compound and its derivatives. Understanding its role in various diseases could lead to novel therapeutic strategies targeting cholesterol metabolism disorders.

Properties

IUPAC Name

(4R)-4-[(3S,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h12,14-19,21,25-26H,4-11,13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,21-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQRAPNIKHYNJX-APLJBLMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C[C@H](CC[C@]34C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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